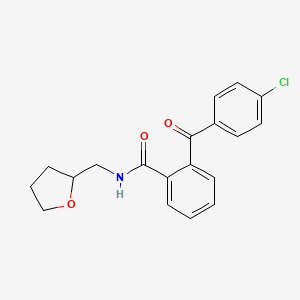

![molecular formula C24H18N2O4 B4007365 5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)

5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azaspiro compounds, including those similar to "5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione," typically involves complex organic reactions designed to create spirocyclic structures. For example, a practical and scalable process for a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed as a key intermediate in antibiotic drug candidates, highlighting the intricate steps involved in synthesizing spiro compounds (Cardoso et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of azaspiro compounds often involves advanced techniques like X-ray diffraction (XRD) and NMR spectroscopy. These methods help elucidate the compound's precise geometric parameters, confirming the spirocyclic nature and substituent positions critical for understanding the molecule's reactivity and interaction with biological targets. For instance, the crystal and molecular structure of a similar compound was determined, providing insights into the arrangement of atoms and the configuration of the spiro system (Konovalova et al., 2013).

Chemical Reactions and Properties

Azaspiro compounds participate in a range of chemical reactions, reflecting their rich chemistry. These include nucleophilic substitution, cycloaddition, and rearrangement reactions, which can be leveraged to introduce various functional groups or modify the compound's structure for desired properties. The reactions they undergo can significantly influence their chemical properties, such as reactivity towards nucleophiles or electrophiles, and their stability under different conditions (Metwally et al., 2011).

Applications De Recherche Scientifique

Diversity-Oriented Synthesis of Azaspirocycles The compound 5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione falls into the category of azaspirocycles, which are of considerable interest in drug discovery due to their complex and functionalizable structures. A research study demonstrates the multicomponent condensation approach for the rapid synthesis of omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles, including the 5-azaspiro[2.4]heptanes. These compounds serve as valuable scaffolds in chemistry-driven drug discovery, highlighting their potential applications in the development of new pharmaceuticals (Wipf, Stephenson, & Walczak, 2004).

Unusual Nitro Group Shift in Phenylhydrazo-β-diketone Another intriguing aspect of compounds related to 5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione is the unusual para to meta shift of a nitro group observed in phenylhydrazo-β-diketone. This shift occurs upon nitration under basic conditions, leading to new polydentate ligands that form complex metal-organic or supramolecular 3D networks. Such structural transformations and the resulting complexes underscore the compound's significance in coordination chemistry and materials science (Kopylovich et al., 2011).

Reactivity with Nucleophiles The reactivity of substituted 3,3-diphenyl- and 3,3-dimethyl-1-oxaspiro[3,5]nona-5,8-diene-2,7-diones, which share structural features with 5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione, with nucleophiles has been investigated. These reactions proceed via p-quinone methides as intermediates followed by 1,6-addition of the nucleophile, yielding diphenyl-(p-hydroxyphenyl)methyl derivatives. Such studies highlight the synthetic versatility and potential for further functionalization of these compounds, offering insights into their applications in synthetic organic chemistry (Ogino, Yoshida, & Kozuka, 1978).

Propriétés

IUPAC Name |

5-(3-nitrophenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c27-21-15-23(22(28)25(21)19-12-7-13-20(14-19)26(29)30)16-24(23,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBQKWUAEWQTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12CC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)

![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)

![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)

![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)

![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)

![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)